Benzyl Isothiocyanate-d7
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Overview
Description
Benzyl Isothiocyanate-d7 is a deuterated form of Benzyl Isothiocyanate, a naturally occurring compound found in plants of the mustard family. This compound is known for its significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and mechanisms due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl Isothiocyanate-d7 can be synthesized through several methods. One common approach involves the reaction of benzylamine-d7 with carbon disulfide and a base, followed by oxidation. The reaction conditions typically include:
Reactants: Benzylamine-d7, carbon disulfide, base (e.g., sodium hydroxide)
Solvent: Dimethylformamide or similar polar aprotic solvent
Temperature: Room temperature to moderate heating (25-50°C)
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle bulk quantities of reactants
Continuous flow systems: For efficient and consistent production
Purification steps: Including distillation and crystallization to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions: Benzyl Isothiocyanate-d7 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones
Reduction: Can be reduced to form corresponding amines
Substitution: Reacts with nucleophiles to form thioureas and other derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products:
Oxidation: Benzyl sulfoxide-d7, Benzyl sulfone-d7
Reduction: Benzylamine-d7
Substitution: Thiourea derivatives
Scientific Research Applications
Benzyl Isothiocyanate-d7 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies
Biology: Studied for its role in cellular processes and enzyme interactions
Medicine: Investigated for its potential anticancer properties and effects on metabolic pathways
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl Isothiocyanate-d7 involves its interaction with cellular proteins and enzymes. It exerts its effects by:
Inhibiting cytochrome P450 enzymes: Reducing the metabolism of carcinogens
Inducing phase II detoxification enzymes: Enhancing the elimination of harmful substances
Modulating cell cycle regulators: Leading to cell cycle arrest and apoptosis in cancer cells
Inhibiting nuclear factor kappa B (NF-κB): Reducing inflammation and tumor progression
Comparison with Similar Compounds
Benzyl Isothiocyanate-d7 is compared with other similar compounds such as:
Allyl Isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties
Phenethyl Isothiocyanate: Found in watercress, known for its anticancer properties
Sulforaphane: Found in broccoli, known for its potent anticancer and antioxidant properties
Uniqueness: this compound is unique due to its deuterated form, which provides stability and allows for detailed metabolic studies. Its diverse biological activities and potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[dideuterio(isothiocyanato)methyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKCFLQDBWCQCV-XZJKGWKKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N=C=S)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.